2,4-Dichloro-3-methoxybenzoic acid

Übersicht

Beschreibung

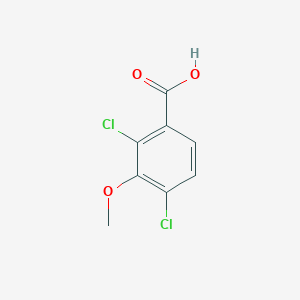

2,4-Dichloro-3-methoxybenzoic acid is a chemical compound with the CAS Number: 115382-33-7 . It has a molecular weight of 221.04 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C8H6Cl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) . The Inchi Key is MMAQCSXFBGMUFH-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

1. Environmental Remediation

2,4-Dichloro-3-methoxybenzoic acid, commonly found in herbicides like dicamba, has been a subject of study for environmental remediation. Research has focused on methods like anodic oxidation, electro-Fenton, and photoelectro-Fenton for mineralizing this compound in aqueous solutions. These methods have been effective in degrading dicamba, with photoelectro-Fenton showing particular promise for complete depollution at low currents (Brillas, Baños, & Garrido, 2003). Similarly, membrane bioreactor (MBR) technology has been explored for treating water contaminated with dicamba, demonstrating its efficiency in reducing the herbicide's presence in wastewater (Ghoshdastidar & Tong, 2013).

2. Biochemical Research

Dicamba's biochemical degradation has been a focal point of studies, particularly its breakdown by soil microbes using dicamba monooxygenase. This enzyme catalyzes the oxidative demethylation of dicamba, a process critical for understanding the herbicide's environmental fate and potential bioremediation strategies (Dumitru, Jiang, Weeks, & Wilson, 2009).

3. Analytical Chemistry

In analytical chemistry, techniques like surfactant assisted electromembrane extraction have been developed for determining dicamba levels in water samples. This approach enhances the efficiency of analyte transport and has been shown to be effective for detecting dicamba in real water samples, showcasing its relevance in environmental monitoring (Bagheri, Fakhari, & Sahragard, 2016).

4. Agricultural Chemistry

The interaction of dicamba with crops and its effects have been extensively studied. For instance, the sensitivity of fieldbeans to dicamba has been assessed to understand the potential risks associated with its agricultural use. Such studies provide insights into the selective control of broadleaf weeds in crops and the implications of herbicide drift (Lyon & Wilson, 1986).

5. Radiolytic Degradation

The radiolytic degradation of dicamba has been explored as a method for environmental protection. This approach, involving γ irradiation and accelerated electrons, offers an alternative to conventional degradation techniques, potentially reducing the environmental impact of this herbicide (Drzewicz et al., 2005).

6. Synthesis and Characterization

Research has also delved into the synthesis and characterization of compounds related to dicamba. Studies on the facile synthesis of dicamba ester using green chemistry approaches are notable, as they provide insights into sustainable production methods for herbicide intermediates (Deshmukh & Yadav, 2017).

Eigenschaften

IUPAC Name |

2,4-dichloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAQCSXFBGMUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)

![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)

![[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3025299.png)

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)

![Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B3025307.png)

![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)